molecular formula C7H5F3 B1302847 1-(Difluoromethyl)-2-fluorobenzene CAS No. 63878-70-6

1-(Difluoromethyl)-2-fluorobenzene

Cat. No.: B1302847
CAS No.: 63878-70-6
M. Wt: 146.11 g/mol
InChI Key: DBXNELKUWAMRKY-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2-fluorobenzene is an organic compound that belongs to the class of aromatic fluorinated hydrocarbons It is characterized by the presence of a difluoromethyl group and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of fluorobenzene using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents.

Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-2-fluorobenzene may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts, such as palladium or nickel, can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Nitro-difluoromethyl-fluorobenzene or sulfonic acid derivatives.

    Oxidation: Difluoromethyl-benzoic acid.

    Reduction: Difluoromethyl-cyclohexane.

Scientific Research Applications

1-(Difluoromethyl)-2-fluorobenzene has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential use in the development of fluorinated pharmaceuticals due to its ability to enhance metabolic stability and bioavailability.

    Medicine: Research is ongoing to explore its role in drug design, particularly in the development of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-2-fluorobenzene involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-2-fluorobenzene
  • 1-(Difluoromethyl)-3-fluorobenzene
  • 1-(Difluoromethyl)-4-fluorobenzene

Comparison: 1-(Difluoromethyl)-2-fluorobenzene is unique due to the specific positioning of the difluoromethyl and fluorine groups on the benzene ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and physical properties, such as boiling point, solubility, and reactivity in substitution reactions .

Properties

IUPAC Name

1-(difluoromethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXNELKUWAMRKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375620
Record name 1-(difluoromethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63878-70-6
Record name 1-(difluoromethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: How is 1-(difluoromethyl)-2-fluorobenzene produced through electrochemical fluorination?

A1: this compound (2c) is produced through the electrochemical fluorination of difluoromethylbenzene (1c) in a solution of Et4NF.mHF (where Et = C2H5 and m = 3.5 or 4.0) using a platinum anode. The reaction occurs preferentially at the benzene ring of 1c due to the difficulty of proton elimination from the already difluorinated methyl group. This electrochemical process yields three main isomers: this compound (2c), 1-(difluoromethyl)-3-fluorobenzene (3c), and 1-(difluoromethyl)-4-fluorobenzene (4c). []

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